molecular formula C22H38NO2PS B12356800 CID 134690630

CID 134690630

Katalognummer: B12356800
Molekulargewicht: 411.6 g/mol
InChI-Schlüssel: CNGTVUGNQQUASW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 134690630” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical data that is used for various scientific research purposes.

Vorbereitungsmethoden

Industrial Production Methods: Industrial production methods for CID 134690630 would typically involve scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: CID 134690630 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions depend on the functional groups present in the compound and the reaction conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction pathway and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products.

Wissenschaftliche Forschungsanwendungen

CID 134690630 has various scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies related to its biological activity and interactions with biomolecules. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or as a component in manufacturing processes.

Wirkmechanismus

The mechanism of action of CID 134690630 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific structure and properties of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to CID 134690630 can be identified using databases like PubChem, which provide information on structurally related molecules. These similar compounds may share common functional groups or structural motifs.

Uniqueness: The uniqueness of this compound lies in its specific chemical structure and properties, which differentiate it from other similar compounds

Conclusion

This compound is a compound with diverse applications in scientific research. Its preparation methods, chemical reactions, and mechanism of action provide valuable insights into its potential uses in various fields. The comparison with similar compounds highlights its uniqueness and significance in the realm of chemical research.

Eigenschaften

Molekularformel

C22H38NO2PS

Molekulargewicht

411.6 g/mol

InChI

InChI=1S/C22H38NO2P.S/c1-23(2)26-24-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)25-26;/h15-22H,3-14H2,1-2H3;

InChI-Schlüssel

CNGTVUGNQQUASW-UHFFFAOYSA-N

Kanonische SMILES

CN(C)P1OC2CCC3CCCCC3C2C4C5CCCCC5CCC4O1.[S]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.